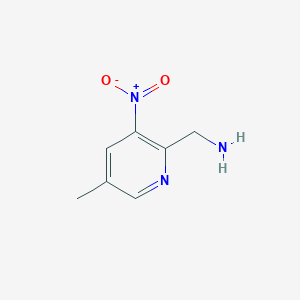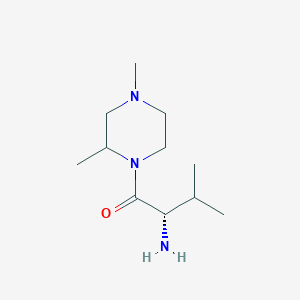
(S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with dimethyl groups, an amino group, and a butanone moiety, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then substituted with dimethyl groups at the 2 and 4 positions. The amino group is introduced through a nucleophilic substitution reaction, and the butanone moiety is added via a condensation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
- (2,4-Dimethyl-piperazin-1-yl)-acetic acid
- 2-(2,4-Dimethyl-piperazin-1-yl)-ethanol
Uniqueness
(S)-2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-3-methyl-butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
属性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-(2,4-dimethylpiperazin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-13(4)7-9(14)3/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1 |
InChI 键 |
DKMIAZCBSZVMSL-AXDSSHIGSA-N |
手性 SMILES |
CC1CN(CCN1C(=O)[C@H](C(C)C)N)C |
规范 SMILES |
CC1CN(CCN1C(=O)C(C(C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


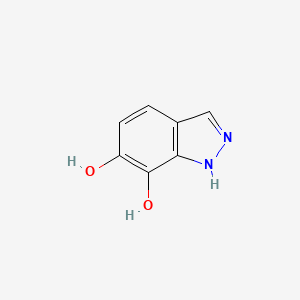

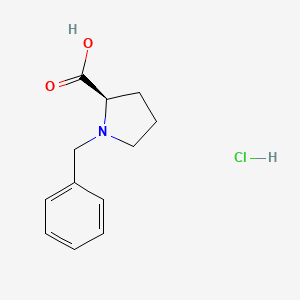
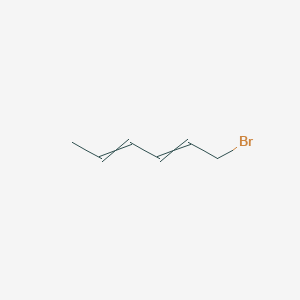
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11751706.png)
![5-Bromo-6-nitrobenzo[d]thiazol-2-amine](/img/structure/B11751708.png)
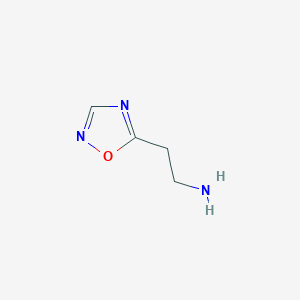
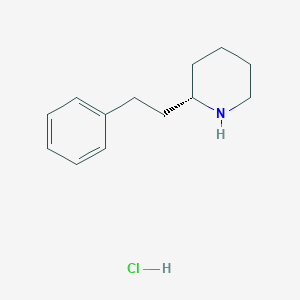
![2,3,4,4a,9,9a-Hexahydro-1h-pyrido[2,3-b]indole](/img/structure/B11751720.png)
![{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol](/img/structure/B11751728.png)

![1-Azabicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11751737.png)
